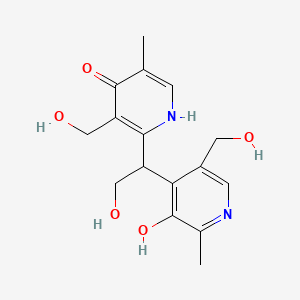
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound characterized by multiple hydroxyl groups and a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactionsSpecific catalysts and reagents, such as Rh(III) catalysts, may be used to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with ketone or aldehyde functionalities, while reduction could produce simpler pyridine compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: May be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds with target molecules. This can lead to modulation of biological pathways and exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone: A compound with similar hydroxyl and methoxy groups.
2-Hydroxy-3-methyl-2-cyclopentene-1-one: Another hydroxylated compound with a different ring structure.
Uniqueness
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its specific arrangement of hydroxyl groups and the presence of a pyridine ring
Propriétés
Formule moléculaire |
C16H20N2O5 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
2-[2-hydroxy-1-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]ethyl]-3-(hydroxymethyl)-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H20N2O5/c1-8-3-18-14(12(7-21)15(8)22)11(6-20)13-10(5-19)4-17-9(2)16(13)23/h3-4,11,19-21,23H,5-7H2,1-2H3,(H,18,22) |
Clé InChI |
BGBGCRNCQQFQAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C(C1=O)CO)C(CO)C2=C(C(=NC=C2CO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


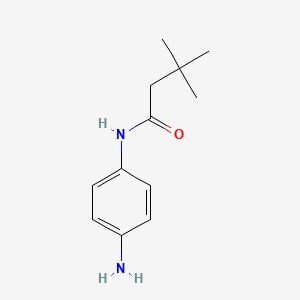
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)

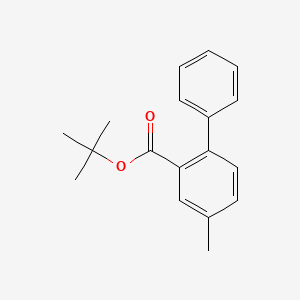
![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)

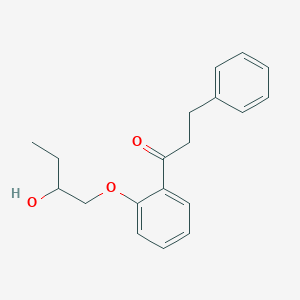
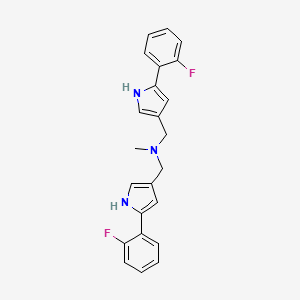
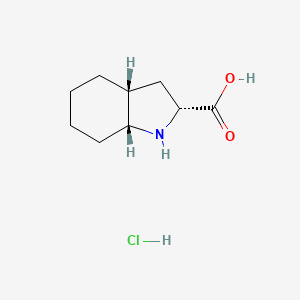
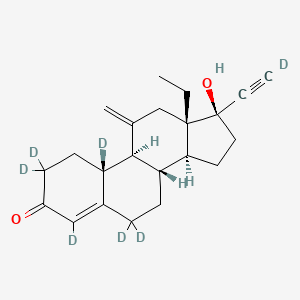
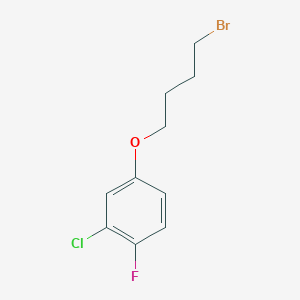
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
